molecular formula C16H15ClN4OS B2737160 N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1187634-35-0

N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2737160
CAS No.: 1187634-35-0
M. Wt: 346.83
InChI Key: NNNRMXUQTTYDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a 2-chlorobenzyl group at the N1 position and a 2,4-dimethylthiazole moiety at the C3 position. The pyrazole core serves as a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The 2-chlorobenzyl group contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

CAS No.

1187634-35-0

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.83

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H15ClN4OS/c1-9-15(23-10(2)19-9)13-7-14(21-20-13)16(22)18-8-11-5-3-4-6-12(11)17/h3-7H,8H2,1-2H3,(H,18,22)(H,20,21)

InChI Key

NNNRMXUQTTYDDF-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

The compound belongs to a class of thiazole and pyrazole derivatives, which have been recognized for their diverse biological activities. The presence of the thiazole moiety is particularly noteworthy as it has been associated with various pharmacological effects, including anticancer and anti-inflammatory properties .

Chemical Structure

The molecular structure can be represented as follows:

C15H15ClN4OS\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{4}\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole Derivative : Reaction of 2,4-dimethylthiazol-5-carboxylic acid with appropriate amines.
  • Coupling Reaction : Introduction of the 2-chlorobenzyl group via coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Cycle Arrest : Compounds in this class have shown the ability to arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization, which is crucial for mitosis .
  • IC50 Values : Some derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • TNF-a Inhibition : Similar compounds have been shown to inhibit the release of TNF-a in vitro and in vivo, indicating potential for treating inflammatory diseases .
  • Mechanism of Action : The interaction with MAPK pathways suggests that this compound may modulate inflammatory responses through kinase inhibition .

Case Studies

Several studies have explored the biological activity of thiazole and pyrazole derivatives:

  • Study on Anticancer Activity :
    • A derivative showed over 90% inhibition of cell proliferation in various cancer types including non-small cell lung cancer and colon cancer .
    • Docking studies indicated favorable binding interactions with targets involved in cancer progression.
  • Anti-inflammatory Effects :
    • A related compound demonstrated a significant reduction in LPS-induced TNF-a release in murine models, showcasing its potential for treating autoimmune conditions .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibits tubulin polymerization
Anti-inflammatoryInhibits TNF-a release
Cell Cycle ArrestG2/M phase arrest

Comparison with Similar Compounds

Structural and Substituent Variations

The structural diversity of pyrazole carboxamides arises from variations in substituents on the pyrazole ring and attached aromatic/heteroaromatic groups. Key comparisons include:

Compound Name Substituents (Pyrazole C3/N1 Positions) Key Structural Features
Target Compound 2,4-Dimethylthiazol-5-yl / 2-Chlorobenzyl Thiazole ring with methyl groups; Cl-benzyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, [1]) Phenyl / Phenyl (C4-cyano) Phenyl groups; cyano substituent
N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (13, [2]) Thiophene sulfonamide / Dichlorobenzyl Thiophene sulfonamide; dichloro substitution
3,5-AB-CHMFUPPYCA ([6]) 4-Fluorophenyl / Cyclohexylmethyl Fluorophenyl; cyclohexylmethyl bioisostere
1-(3-Chloropyridin-2-yl)-N-(2,4-dichloro-6-(methylcarbamoyl)phenyl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxamide ([3]) Chloropyridinyl / Dichlorophenyl (difluoroethoxy) Chloropyridine; difluoroethoxy chain

Key Observations :

  • Lipophilicity : The 2-chlorobenzyl group increases logP compared to cyclohexylmethyl ([6]) or unsubstituted benzyl derivatives, impacting bioavailability .
  • Bioisosteric Replacements : Compounds like 3,5-AB-CHMFUPPYCA ([6]) replace indazole with pyrazole, similar to how the target compound’s thiazole may substitute for other heterocycles.

Physicochemical Properties

Table 3. Property Comparison :

Compound Melting Point (°C) Molecular Weight logP (Predicted)
Target Not reported ~400 ~3.5
3a ([1]) 133–135 402.8 2.8
3d ([1]) 181–183 422.8 3.1
3,5-AB-CHMFUPPYCA ([6]) N/A 440.5 4.2
  • Thermal Stability : Higher melting points in chlorinated derivatives (e.g., 3d at 181–183°C vs. 3a at 133–135°C) suggest enhanced crystallinity due to halogenated substituents .
  • Solubility : The target compound’s thiazole ring may improve aqueous solubility compared to purely aromatic analogs.

Q & A

Q. What are the typical synthetic routes for N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide?

The synthesis generally involves multi-step organic reactions. Key steps include:

  • Preparation of the pyrazole-carboxamide core via condensation of hydrazine derivatives with β-keto esters or nitriles under reflux in solvents like acetonitrile or DMF.
  • Functionalization of the thiazole ring (e.g., introducing dimethyl groups) using alkylation or halogenation reactions.
  • Coupling the pyrazole and thiazole intermediates via amide bond formation, often catalyzed by carbodiimides (e.g., EDCI) in anhydrous conditions .
  • Purification via column chromatography and recrystallization from ethanol or DMF/water mixtures to achieve >95% purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the pyrazole-thiazole backbone and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • Infrared spectroscopy (IR) to identify carbonyl (C=O, ~1650 cm⁻¹) and secondary amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

Yield optimization requires:

  • Temperature control : Maintaining 60–80°C during coupling steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dialysis to remove traces .
  • Catalyst screening : Testing alternatives to EDCI (e.g., HATU) for improved amide bond formation efficiency .
  • Statistical design of experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) .

Q. How to address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial)?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Solubility differences : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts .
  • Metabolic stability : Evaluate microsomal stability to rule out false negatives due to rapid degradation .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

Methodologies include:

  • Molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituent modifications .
  • QSAR modeling with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate physicochemical properties with activity .
  • MD simulations to assess binding mode stability in aqueous environments .

Q. How to design stability studies for this compound under varying pH and temperature?

Protocol outline:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • HPLC analysis : Monitor degradation products using a C18 column and UV detection at 254 nm .
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, assessing purity and crystallinity via PXRD .

Methodological Challenges

Q. How to handle structural analogs with conflicting bioactivity data?

Strategies include:

  • Comparative SAR analysis : Test analogs with incremental substitutions (e.g., Cl → F at the benzyl position) to isolate pharmacophore contributions .
  • Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanoparticles to improve bioavailability for in vivo validation .

Q. What techniques validate the compound’s mechanism of action in enzymatic assays?

Use:

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics to target enzymes (e.g., factor Xa) .
  • Enzyme inhibition assays : IC₅₀ determination with fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC for proteases) .

Q. How to reconcile crystallographic data with molecular modeling predictions?

  • Perform X-ray crystallography of the compound bound to its target (e.g., co-crystallized with a kinase) to validate docking poses .
  • Refine computational models using crystallographic data (e.g., hydrogen-bonding networks) to improve predictive accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.